Welcome to the BenchChem Online Store!
molecular formula C11H14O3 B8756482 4-Hydroxymethyl-2-phenyl-1,3-dioxane

4-Hydroxymethyl-2-phenyl-1,3-dioxane

Cat. No. B8756482
M. Wt: 194.23 g/mol
InChI Key: OLFYATZNXPXIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853224B2

Procedure details

A mixture of 1,2,4-butanetriol (3.0 g, 28.3 mmol) and benzaldehyde (11.48 ml, 113 mmol) in dry toluene (50 mL) with p-toluenesulfonic acid monohydrate (0.269 g, 1.413 mmol) was heated under reflux in a Dean-Stark apparatus. After ˜1 h, the solution was washed with sat. aq NaHCO3, dried and concentrated under high vac to remove most of the benzaldehyde. Chromatography gave syrupy title compound (2.88 g, 14.83 mmol, 52.5% yield). The NMR's were the same as reported (Tetrahedron Asymm. 1996, 7, 3209-3246).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.269 g
Type
catalyst
Reaction Step One
Yield
52.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH:2]([OH:6])[CH2:3][CH2:4][OH:5].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[OH:7][CH2:1][CH:2]1[CH2:3][CH2:4][O:5][CH:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C(CCO)O)O
Name
Quantity
11.48 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.269 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a Dean-Stark apparatus
WASH
Type
WASH
Details
the solution was washed with sat. aq NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vac
CUSTOM
Type
CUSTOM
Details
to remove most of the benzaldehyde

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1OC(OCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.83 mmol
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.